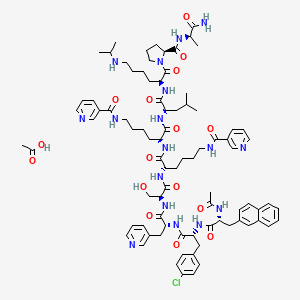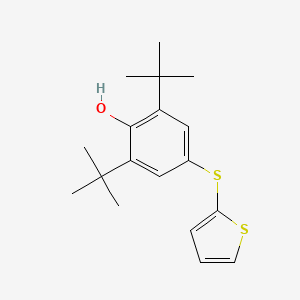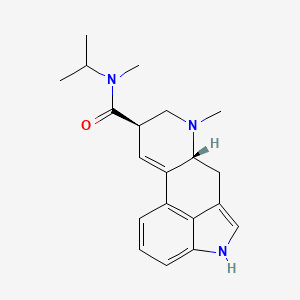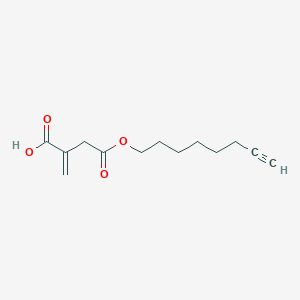
衣康酸-炔烃
描述
Itaconate-alkyne (also known as ITalk) is a specific bioorthogonal probe used for quantitative and site-specific chemoproteomic profiling of Itaconation in living cells . It is a functional analogue of Itaconate, exhibiting comparable anti-inflammatory effects .
Synthesis Analysis
Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid cycle. It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate was first synthesized by a chemical method in 1836 .
Molecular Structure Analysis
The molecular structure of Itaconate-alkyne is characterized by an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Chemical Reactions Analysis
Itaconate-alkyne, being a functional analogue of Itaconate, exhibits comparable anti-inflammatory effects with Itaconate and enables the labeling of bona fide targets of Itaconate .
Physical And Chemical Properties Analysis
Itaconate-alkyne is a solid substance . Its molecular formula is C13H18O4 and it has a molecular weight of 238.28 . It is soluble in DMSO .
科学研究应用
巨噬细胞中的化学蛋白质组分析
- 衣康酰化的化学蛋白质组分析:衣康酸-炔烃(ITalk)用于炎症巨噬细胞中的化学蛋白质组分析,提供了对衣康酸抗炎特性的见解。这种方法可以对衣康酸的直接靶标进行生化评估和蛋白质组学分析,阐明其在细胞过程中的功能 (Qin 等人,2020 年).
高分子科学应用
聚(亚烷基衣康酸酯)的合成:衣康酸-炔烃用于合成不饱和聚酯,展示了其在高分子科学中的用途。这些聚酯可以通过迈克尔加成等反应进一步功能化,展示了衣康酸-炔烃在创造一系列具有潜在工业应用的聚合物方面的多功能性 (Chanda & Ramakrishnan, 2015).
来自衣康酸的可再生聚合物:衣康酸衍生物,包括衣康酸-炔烃,是通过缩聚和开环-复分解聚合等工艺生产不饱和聚酯和聚降冰片烯等可再生聚合物的关键 (Winkler 等人,2015 年).
免疫学和生化见解
衣康酸激活 Nrf2:在免疫学方面,衣康酸-炔烃已被证明通过烷基化 KEAP1 来激活 Nrf2 通路,突出了其在抗炎和抗氧化反应中的作用 (Mills 等人,2018 年).
调节炎症和氧化应激:进一步支持其免疫相关性,衣康酸-炔烃通过各种生化途径在调节炎症和氧化应激中发挥重要作用,尤其是在巨噬细胞中 (Li 等人,2020 年).
炎症性疾病的治疗潜力:衣康酸-炔烃在修饰底物蛋白上的半胱氨酸位点的作用表明,其在治疗炎症和免疫相关疾病中具有潜在的治疗应用 (Lin 等人,2021 年).
作用机制
Target of Action
Itaconate-alkyne, a functional analog of itaconate, is known to interact with several targets within the cell . Itaconate-alkyne can directly modify proteins via alkylation of cysteine residues . It specifically targets the protein KEAP1, modifying cysteine residues 151, 257, 288, 273, and 297 . This modification enables the activation of the anti-inflammatory transcription factors Nrf2 and ATF3 .
Mode of Action
Itaconate-alkyne’s mode of action is primarily through the alkylation of its targets. The alkylation of KEAP1 by itaconate-alkyne leads to the activation of Nrf2, which in turn increases the expression of downstream genes with anti-oxidant and anti-inflammatory capacities . This modification of KEAP1 is a key aspect of itaconate-alkyne’s anti-inflammatory activity .
Biochemical Pathways
Itaconate-alkyne, like itaconate, is involved in significant biological regulation and changes. Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid (TCA) cycle, derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate-alkyne, being a functional analog of itaconate, is likely involved in similar pathways. Itaconate has been shown to inhibit succinate dehydrogenase, which controls levels of succinate, a metabolite with multiple roles in inflammation . It also inhibits glycolysis at multiple levels, which limits inflammation .
Pharmacokinetics
Itaconate, from which itaconate-alkyne is derived, is known to be produced in large quantities in lps-activated macrophages . This suggests that itaconate-alkyne, like itaconate, may also be produced within cells in response to certain stimuli.
Result of Action
The action of itaconate-alkyne leads to a variety of molecular and cellular effects. Its anti-inflammatory activity is demonstrated by its ability to inhibit the NLRP3 inflammasome . Itaconate and its derivatives, including itaconate-alkyne, have shown anti-inflammatory effects in preclinical models of various conditions, including sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis .
Action Environment
The action of itaconate-alkyne can be influenced by various environmental factors. For instance, the production of itaconate, and by extension itaconate-alkyne, is upregulated in macrophages exposed to inflammatory stimuli . Furthermore, the action of itaconate-alkyne may be influenced by the tissue microenvironment and physiological parameters .
未来方向
生化分析
Biochemical Properties
Itaconate-Alkyne plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, itaconate-alkyne bio-orthogonal probe (ITalk) was developed to directly enter cells and achieve quantitative and site-specific chemoproteomic profiling of itaconate. They identified 1926 targets of itaconate involved in inflammation-related pathways .
Cellular Effects
Itaconate-Alkyne has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. ITalk recapitulates the anti-inflammatory property of itaconate and enables biochemical evaluation and proteomic analysis of its direct targets .
Molecular Mechanism
The molecular mechanism of Itaconate-Alkyne involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, itaconate is known to covalently modify the active-site cysteine in isocitrate lyase (ICL), a key enzyme involved in the glyoxylate cycle, thereby abolishing the enzyme activity and suppressing bacterial growth .
属性
IUPAC Name |
2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOZWVAFQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OCCCCCCC#C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





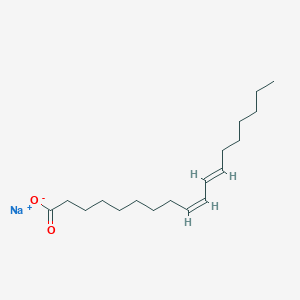




![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)

![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)
